3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
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Overview
Description
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.
Scientific Research Applications
Synthesis Techniques
- Synthesis Approaches : Complex compounds like 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[[2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide are often synthesized through multi-step sequences involving selective methylation, chlorination, and reactions with various amines. For instance, Standridge and Swigor (1991) detailed a 7-step sequence for synthesizing a similar compound with high radiochemical purity and specific activity (Standridge & Swigor, 1991).
Chemical Modifications and Derivatives
- Creation of Derivatives : Research often focuses on creating derivatives of complex molecules to enhance their properties or understand their behavior. For example, Coggins and Benoiton (1971) demonstrated the synthesis of N-methylamino acid derivatives from amino acid derivatives, which is relevant to the modification of compounds like 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[[2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide (Coggins & Benoiton, 1971).
Applications in Imaging and Contrast Agents
- Use in Imaging : Similar compounds are often used in the development of contrast agents for medical imaging. For example, the synthesis of Iothalamic acid, an ionic X-ray contrast agent, from related compounds demonstrates the potential application of 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[[2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide in this field (He Yong-jun, 2009).
Enzymatic Studies and Pharmaceutical Research
- Pharmaceutical Research : Such compounds can also be key in pharmaceutical research, particularly in the synthesis of potential drug candidates. The process of creating and testing various derivatives provides insights into their potential therapeutic uses. For example, the design and synthesis of novel compounds for anticonvulsant activity, as detailed by Robertson et al. (1987), highlights the research potential in pharmaceutical applications (Robertson et al., 1987).
Properties
Molecular Formula |
C18H24I3N3O9 |
---|---|
Molecular Weight |
807.1 g/mol |
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16-/m1/s1 |
InChI Key |
ODYPLCHSCOJEIZ-SFNQMWQSSA-N |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I |
Synonyms |
2,4,6-triiodo-3-(N-hydroxyethylcarbamyl)-5-(N-methylacetamido)-N-gluconylaminobenzene P 297 P-297 P297 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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